Cas no 2034470-52-3 (N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide)

N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic nicotinamide derivative featuring a methoxybenzyl substituent and a tetrahydrothiophene-ether linkage. This compound exhibits potential as an intermediate in pharmaceutical research, particularly due to its structurally diverse functional groups, which may enhance binding affinity or modulate pharmacokinetic properties. The methoxybenzyl moiety can influence lipophilicity, while the tetrahydrothiophene-ether component may contribute to conformational flexibility or metabolic stability. Its well-defined synthetic pathway allows for consistent purity and scalability, making it suitable for exploratory medicinal chemistry applications. Further studies may elucidate its utility in targeting specific biological pathways or as a precursor for bioactive analogs.
N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide structure
2034470-52-3 structure
Product Name:N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS No:2034470-52-3
MF:C18H20N2O3S
MW:344.428003311157
CID:5553486
PubChem ID:91815529
Update Time:2025-05-19

N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
    • AKOS025317568
    • F6475-6781
    • 2034470-52-3
    • N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
    • Inchi: 1S/C18H20N2O3S/c1-22-15-4-2-3-13(9-15)10-20-18(21)14-5-6-17(19-11-14)23-16-7-8-24-12-16/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,20,21)
    • InChI Key: NVZLQYPUNQDHQW-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)OC1C=CC(C(NCC2C=CC=C(C=2)OC)=O)=CN=1

Computed Properties

  • Exact Mass: 344.11946368g/mol
  • Monoisotopic Mass: 344.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 85.8Ų

N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Pricemore >>

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Additional information on N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

N-(3-Methoxybenzyl)-6-((Tetrahydrothiophen-3-yl)oxy)nicotinamide: A Comprehensive Overview

N-(3-Methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, identified by the CAS number 2034470-52-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule combines a nicotinamide core with a tetrahydrothiophene moiety and a methoxybenzyl group, making it a promising candidate for various biological studies.

The nicotinamide component of the molecule is well-known for its role in energy metabolism and its derivatives are often explored for their bioactive properties. Recent studies have highlighted the potential of nicotinamide-based compounds in anti-inflammatory and anti-cancer therapies. The addition of the tetrahydrothiophene group introduces sulfur into the structure, which can enhance the compound's stability and bioavailability. This feature is particularly advantageous in drug design, where sulfur-containing compounds are often associated with improved pharmacokinetic profiles.

The methoxybenzyl substituent further modulates the compound's properties by introducing electron-donating groups, which can influence its interaction with biological targets. Recent research has demonstrated that such substituents can enhance the selectivity of the compound towards specific receptors or enzymes, making it a valuable tool in targeted drug delivery systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide using environmentally friendly methods. These methods include catalytic cross-coupling reactions and green solvent systems, which align with current trends towards sustainable chemical practices.

In terms of biological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated potent inhibitory effects on certain kinases involved in cancer progression. Additionally, its ability to modulate inflammatory pathways makes it a potential candidate for treating chronic inflammatory diseases.

Furthermore, computational studies have provided insights into the molecular interactions of N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide with various biological targets. These studies utilize advanced docking algorithms to predict binding affinities and identify key residues responsible for interaction specificity.

Looking ahead, the development of this compound into a therapeutic agent will require extensive clinical trials to evaluate its safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process, leveraging cutting-edge technologies such as artificial intelligence for drug repurposing and personalized medicine.

In conclusion, N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide represents a compelling example of how modern chemical synthesis and biological research can converge to develop innovative therapeutic agents. Its unique structure, combined with recent advances in medicinal chemistry, positions it as a key player in future drug discovery endeavors.

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